molecular formula C15H10O4S B10853452 Thiogenistein

Thiogenistein

Cat. No.: B10853452
M. Wt: 286.3 g/mol
InChI Key: RPDMOSIZAIBSRV-UHFFFAOYSA-N
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Description

Thiogenistein (TGE) is a novel thiolated analog of the well-known isoflavone genistein, designed to overcome the therapeutic limitations of its parent compound, such as low solubility and poor bioavailability . This new biologically active compound is composed of a genistein residue bound at the 7-OH site to a hydroxyethyl linker and a thioglycolic acid residue, a construction that also allows for a strong, stable attachment to gold surfaces via Au-S bonds for potential use in drug delivery systems . Recent studies highlight this compound's promising research value in oncology. It is characterized by high cytotoxic activity against specific cancer cell lines. In vitro studies on human breast cancer cells (MCF-7 line) revealed that a 72-hour incubation with 12.5 µM TGE reduced cell viability to 53.86%, a two-fold greater reduction compared to genistein (94.46% viability) . Furthermore, preliminary research on DU145 human prostate cancer cells indicates that TGE reduces cell viability faster than genistein and is safer for normal prostate epithelial cells (PNT2) . The compound's pharmacological potential is also linked to its antioxidant properties. Research demonstrates that TGE effectively neutralizes LPS-induced reactive oxygen species (ROS) production in mouse macrophages and exhibits ABTS radical scavenging ability, outperforming genistein in neutralizing ROS . Its electrochemical oxidation can lead to the formation of conjugates (e.g., trimers), which may be related to its mechanism of action . These properties make this compound a compelling candidate for investigating new anticancer agents and antioxidant therapies. This product is intended for research purposes only and is not approved for human or veterinary diagnosis, drug use, or therapeutic applications.

Properties

Molecular Formula

C15H10O4S

Molecular Weight

286.3 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)chromene-4-thione

InChI

InChI=1S/C15H10O4S/c16-9-3-1-8(2-4-9)11-7-19-13-6-10(17)5-12(18)14(13)15(11)20/h1-7,16-18H

InChI Key

RPDMOSIZAIBSRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=S)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiogenistein can be synthesized through various oxidation strategies. One common method involves the use of electrochemical and chemical oxidation techniques. In the electrochemical method, this compound forms a self-assembled monolayer on a gold electrode, which is then subjected to oxidation . The chemical oxidation method typically involves the use of hydrogen peroxide (H₂O₂) to oxidize this compound in solution .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of standard organic synthesis techniques. The process may include steps such as thiolation of genistein, followed by purification and characterization using techniques like mass spectrometry and infrared spectroscopy .

Chemical Reactions Analysis

Structural Basis for Reactivity

TGE features a genistein core with a thiolated ethyl linker at the C7-OH position (Figure 1) . Key reactive sites include:

  • C4'-OH group on the B ring (antioxidant activity).

  • -SH group in the A ring (electrochemical activity).

  • C2,3 double bond conjugated with a 4-oxo function in the C ring (redox coupling) .

Electrochemical Oxidation Pathways

TGE undergoes two oxidation reactions in PBS buffer (pH 7.4) on a gold electrode :

Peak Potential (V) Reaction Type Proposed Mechanism
a1~0.4IrreversibleOxidation of C4'-OH (B ring) to quinone.
a2/c2~0.15Quasi-reversible-SH group oxidation to disulfide (S-S) .

Key Findings :

  • The a1 peak corresponds to phenolic hydroxyl oxidation, forming electroactive products (e.g., trimers) .

  • The a2/c2 redox pair involves disulfide bond formation, confirmed by linear scan rate dependence (Figure 3B) .

Oxidation Products in Solution

Oxidation strategies using hydrogen peroxide (H₂O₂) and electrochemical methods revealed:

Table 1: Identified Oxidation Products

Method Product Mass (m/z) Key Functional Groups
Electrochemical (ESI-MS)TGE dimer (disulfide bond)999.18-S-S-, quinone
H₂O₂ treatment (ESI-MS)Sulfonic acid derivative1029.18-SO₃H, oxidized B ring
Au surface (FT-IR)Sulfonate-S=O (1045 cm⁻¹), C-O (1265 cm⁻¹)

Mechanistic Insights :

  • Electrochemical oxidation favors dimerization via S-S bonds .

  • H₂O₂ treatment induces sulfonic acid formation, altering redox properties .

Oxidation on Au Surfaces

Self-assembled monolayers (SAMs) of TGE on gold electrodes showed:

  • Formation of trimers during oxidation, detected via MALDI-TOF .

  • Ester bond cleavage in the ethyl linker (ΔG = -5.3 kcal/mol), releasing thioglycolic acid residues .

  • IR-ATR confirmed sulfonate formation post-H₂O₂ treatment, with S=O stretching at 1045 cm⁻¹ .

Molecular Modeling of Reactivity

Density functional theory (B3LYP/6-311++G(d,p)) calculations revealed:

  • C4'-OH has the lowest bond dissociation enthalpy (BDE = 78.3 kcal/mol), favoring hydrogen atom transfer (HAT) .

  • -SH group participates in single electron transfer followed by proton transfer (SETPT) .

  • Twisted C/B rings (40°) reduce electron delocalization, directing oxidation to the B ring .

Biological Implications of Redox Activity

TGE’s redox properties correlate with enhanced pharmacological effects:

  • Antioxidant activity : Neutralizes LPS-induced ROS in macrophages (64.97% RSA) via HAT/SETPT .

  • Cytotoxicity : Triggers apoptosis in MCF-7 breast cancer cells (53.86% viability at 12.5 μM vs. 94.46% for genistein) .

  • Prostate cancer selectivity : 84% cytotoxicity in DU145 cells vs. minimal toxicity in normal PNT2 cells .

Comparison with Genistein

Property This compound (TGE) Genistein (GE)
C7 modification-SH group-OH group
Oxidation potentialLower (enhanced radical scavenging)Higher
Cytotoxicity (MCF-7)IC₅₀ = 12.5 μMNon-toxic at 100 μM
ROS neutralizationSuperior to GEModerate

Scientific Research Applications

Anticancer Activity

Thiogenistein exhibits significant cytotoxic effects against various cancer cell lines, particularly breast and prostate cancer cells.

  • Breast Cancer : Studies have shown that this compound has a high cytotoxic activity against human breast cancer cells (MCF-7 and MDA-MB-231). In vitro tests revealed that this compound inhibited cell proliferation in a concentration-dependent manner, with notable effects observed at concentrations as low as 100 µM. This effect is attributed to its ability to induce apoptosis and disrupt cellular respiration mechanisms in cancer cells .
  • Prostate Cancer : Preliminary studies indicate that this compound demonstrates greater cytotoxicity towards DU145 human prostate cancer cells compared to genistein. The compound's action appears to be selective, exhibiting lower toxicity towards normal prostate epithelial cells (PNT2), which suggests a favorable therapeutic index .

Antioxidant Properties

This compound is recognized for its potent antioxidant properties, which contribute to its anticancer activity.

  • Reactive Oxygen Species Neutralization : Research indicates that this compound effectively neutralizes reactive oxygen species (ROS) induced by lipopolysaccharide (LPS) in macrophages. This property is crucial as excessive ROS production is linked to various pathological conditions, including cancer and inflammation .
  • Radical Scavenging Activity : The compound exhibits significant radical scavenging ability against ABTS (2,2′-azino-bis-3-(ethylbenzothiazoline-6-sulphonic acid)) radicals, further supporting its role as an antioxidant .

Electrochemical Properties

The electrochemical behavior of this compound has been studied to understand its oxidation mechanisms and potential applications in drug delivery systems.

  • Oxidation Mechanisms : Studies employing techniques such as electrochemistry and Fourier-transform infrared spectroscopy (FT-IR) have elucidated the oxidation pathways of this compound. The compound undergoes irreversible oxidation reactions leading to the formation of electroactive products that can participate in redox reactions. This behavior is essential for developing electrochemical sensors and drug delivery systems .
  • Self-Assembled Monolayers : this compound has been used to create self-assembled monolayers on gold electrodes, providing insights into its surface chemistry and potential applications in biosensors .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

ApplicationFindings
Anticancer ActivityHigh cytotoxicity against MCF-7 and DU145 cells; selective towards cancer cells over normal cells .
Antioxidant ActivityEffective ROS neutralization; significant radical scavenging ability .
Electrochemical PropertiesIrreversible oxidation leading to electroactive product formation; potential for biosensor applications .

Case Study 1: Breast Cancer Cell Line MCF-7

In a study examining the effects of this compound on MCF-7 breast cancer cells, it was found that treatment with 100 µM this compound resulted in a significant reduction in cell viability over 72 hours, indicating potent antiproliferative effects. The study concluded that this compound's structural modifications compared to genistein enhance its therapeutic potential against estrogen receptor-positive breast cancers .

Case Study 2: Prostate Cancer Cell Line DU145

A preliminary investigation into the effects of this compound on DU145 prostate cancer cells demonstrated a marked decrease in cell proliferation after treatment with higher concentrations of the compound. The results suggested that this compound may be more effective than genistein in targeting specific cancer pathways while maintaining a safer profile for normal cells .

Comparison with Similar Compounds

Genistein (GE)

GE, a soy isoflavone, exhibits moderate anticancer activity but suffers from low bioavailability and non-selective cytotoxicity. At 50 µM, GE reduces DU145 cancer cell viability to 74.32% after 24 hours but also damages PNT2 normal cells (viability: 48.35% after 72 hours) .

Thiogenistein (TGE)

TGE shows superior selectivity and potency. At 50 µM, it reduces DU145 viability to 66.12% after 24 hours and 79.88% in PNT2 cells after 72 hours. At 100 µM, TGE achieves 60.8% DU145 viability reduction within 6 hours, compared to 91.3% for GE, indicating faster action . Morphological changes in DU145 cells (rounding, inhibited proliferation) occur earlier with TGE, suggesting enhanced disruption of cellular respiration and cytochrome function .

Table 1: Cytotoxicity Comparison of TGE and GE

Compound Concentration (µM) DU145 Viability (24h) PNT2 Viability (72h) Key Observation
GE 50 74.32% ± 0.75% 48.35% ± 1.30% Non-selective cytotoxicity
TGE 50 66.12% ± 1.30% 79.88% ± 0.73% Selective action
GE 100 91.3% ± 0.26% (6h) N/A Slow response
TGE 100 60.8% ± 0.55% (6h) N/A Rapid cytotoxicity

Mechanisms of Action

GE

GE inhibits cancer proliferation via cell cycle arrest, apoptosis induction, and angiogenesis suppression. However, its hydroxyl groups limit redox activity and membrane permeability .

TGE

The -SH group in TGE enhances redox modulation by maintaining cellular thiol-disulfide balance, akin to glutathione . This promotes oxidative stress in cancer cells, disrupting proliferation and activating p38 MAPK pathways . TGE also forms stable trimers upon oxidation, which synergistically enhance bioactivity by prolonging intracellular retention .

Electrochemical Properties

GE

TGE

TGE forms SAMs on Au electrodes, exhibiting two redox processes:

  • A-ring oxidation (0.59 V): Irreversible oxidation of C5 hydroxyl.
  • B-ring quinone/hydroxy system (0.17 V): Quasi-reversible 2e⁻/2H⁺ process . pH-dependent shifts in peak potentials (74 mV/pH unit) confirm proton-coupled electron transfer .

Table 2: Electrochemical Comparison of TGE and GE

Property GE TGE
Oxidation Peak (pH 7.4) 0.59 V (C4′, C5/C7 hydroxyls) 0.59 V (C5 hydroxyl), 0.17 V (B-ring)
Redox Reversibility Irreversible Quasi-reversible (B-ring)
Polymer Formation Limited Stable trimers (m/z 1148–1132 Da)
pH Sensitivity Moderate High (74 mV/pH unit)

Q & A

Q. What are the established methodologies for synthesizing and characterizing thiogenistein in laboratory settings?

this compound is synthesized via thiolation of genistein, typically using sulfur-containing reagents under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Electrochemical methods, such as cyclic voltammetry, are employed to study redox behavior, critical for understanding its stability and reactivity .

Q. How can researchers validate the structural integrity of this compound derivatives?

X-ray crystallography or density functional theory (DFT) modeling is used to confirm stereochemical configurations. For example, computational models comparing this compound with analogs like thioabiraterone provide insights into bond angles and electronic properties. Cross-referencing experimental data (e.g., NMR chemical shifts) with computational predictions ensures structural accuracy .

Q. What experimental designs are optimal for assessing this compound's antioxidant activity?

Standard assays include:

  • DPPH/ABTS radical scavenging to quantify free radical neutralization.
  • Electrochemical oxidation studies (e.g., using gold nanoparticle interfaces) to measure electron transfer efficiency.
  • Cell-based assays (e.g., ROS detection in cancer cell lines) to correlate chemical activity with biological effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound's anticancer activity?

Discrepancies often arise from variations in cell lines, assay protocols, or this compound solubility. To address this:

  • Standardize cell culture conditions (e.g., hypoxia vs. normoxia).
  • Use orthogonal assays (e.g., ATP viability tests vs. apoptosis markers) to cross-validate results.
  • Employ pharmacokinetic modeling to account for bioavailability differences .

Q. What mechanistic studies elucidate this compound's pro-apoptotic effects in cancer cells?

Key approaches include:

  • Flow cytometry to quantify caspase-3/7 activation.
  • Western blotting to track Bcl-2/Bax expression ratios.
  • Transcriptomic profiling (RNA-seq) to identify pathways like PI3K/AKT or MAPK modulation .

Q. How can computational modeling predict this compound's interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to estrogen receptors or tubulin. MD (molecular dynamics) simulations assess stability of ligand-receptor complexes over time. Cross-validation with experimental inhibition assays (e.g., ERα binding studies) refines predictions .

Q. What strategies mitigate oxidation-related artifacts in this compound electrochemical studies?

  • Use SAMs (self-assembled monolayers) on gold electrodes to isolate oxidation pathways.
  • Conduct experiments under inert atmospheres (e.g., argon) to prevent unintended oxidation.
  • Pair cyclic voltammetry with HPLC-MS to identify and quantify oxidation products .

Q. How do this compound's oxidation products influence its biological activity?

Oxidation generates derivatives like sulfoxides or sulfones, which may exhibit altered bioactivity. Structural elucidation via HPLC-MS/MS and comparative cytotoxicity assays (e.g., in MCF-7 vs. HepG2 cells) are essential to map structure-activity relationships (SAR) .

Q. What in vivo models are suitable for evaluating this compound's pharmacokinetics and toxicity?

  • Xenograft mouse models for antitumor efficacy (e.g., tumor volume reduction metrics).
  • Pharmacokinetic profiling via LC-MS/MS to measure plasma half-life and tissue distribution.
  • Histopathological analysis of liver/kidney sections to assess toxicity .

Q. How can researchers correlate this compound's electrochemical data with its biological efficacy?

Multivariate analysis (e.g., PCA or PLS regression) links redox potentials (from voltammetry) to IC50 values. For example, higher electron-donating capacity may correlate with enhanced pro-apoptotic activity in specific cancer subtypes .

Methodological Guidelines

  • Data Contradiction Analysis : Always report experimental parameters (e.g., pH, solvent systems) to enable meta-analyses .
  • Synergy Studies : Use Chou-Talalay combination indices to evaluate this compound's interactions with chemotherapeutics like paclitaxel .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

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